molecular formula C16H8Br2 B009692 2,7-Dibromopyrene CAS No. 102587-98-4

2,7-Dibromopyrene

Cat. No. B009692
M. Wt: 360.04 g/mol
InChI Key: IGTQPXMEWQTTBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-dibromopyrene derivatives and related compounds has been achieved through various methodologies. For instance, Guo Li-bing (2010) described the synthesis of 9,9-dialkyl-2,7-dibromofluorene from fluorene and bromine as starting materials, highlighting the efficiency and yield of the process (Guo Li-bing, 2010). Similarly, Zhangtao Zhao (2006) synthesized 2,7-Dibromofluorenone using fluorenone and bromine, exploring the influence of solvents and catalysts on yield (Zhangtao Zhao, 2006).

Molecular Structure Analysis

The molecular structure of 2,7-dibromopyrene derivatives has been thoroughly analyzed using various spectroscopic techniques. Run Chen et al. (2006) developed a general strategy for synthesizing 2,7-dibromo-9-heterofluorenes, providing insights into their structure and potential applications (Run Chen et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 2,7-dibromopyrene derivatives facilitates the creation of complex molecular architectures. Shin-ichiro Kato et al. (2018) synthesized hexaethynylpyrenes, demonstrating the effects of substituents on the physicochemical properties (Shin-ichiro Kato et al., 2018). Furthermore, Daijiro Hibi et al. (2016) explored the synthesis of extended pyrenoquinodimethanes, revealing their unique properties and reactivity (Daijiro Hibi et al., 2016).

Physical Properties Analysis

The physical properties of 2,7-dibromopyrene derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their application in material science. K. Chan et al. (2005) reported on poly(2,7-dibenzosilole), a polymer with promising blue light emitting properties, illustrating the impact of molecular design on material performance (K. Chan et al., 2005).

Chemical Properties Analysis

The chemical properties of 2,7-dibromopyrene derivatives, including their reactivity and potential for further functionalization, have been explored to create materials with specific characteristics. L. Ji et al. (2015) synthesized donor-acceptor pyrene derivatives, shedding light on their electronic and optical properties (L. Ji et al., 2015).

Scientific Research Applications

Summary of the Application

2,7-Dibromopyrene is used as a building block for conjugated materials in molecular electronics . It is used to create strong donors and acceptors based on pyrene .

Methods of Application

The synthesis of 2,7-dibromo- and diiodo-pyrene (4,5,8,19)-tetraones leads to strong donors and acceptors based on pyrene .

Results or Outcomes

These materials can be further applied in molecular electronics .

2. Application in Synthetic Chemistry

Summary of the Application

2,7-Dibromopyrene is used in synthetic chemistry for the functionalisation of pyrene at non-K region and nodal positions .

Methods of Application

The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .

Results or Outcomes

This method allows for diverse functionalisation strategies .

3. Application in Materials Science

Summary of the Application

2,7-Dibromopyrene is used in materials science for the functionalisation of pyrene at non-K region and nodal positions .

Methods of Application

The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .

Results or Outcomes

This method allows for diverse functionalisation strategies .

4. Application in Environmental Studies

Summary of the Application

2,7-Dibromopyrene is used in environmental studies for the functionalisation of pyrene at non-K region and nodal positions .

Methods of Application

The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .

Results or Outcomes

This method allows for diverse functionalisation strategies .

5. Application in Organic Synthesis

Summary of the Application

2,7-Dibromopyrene is used in organic synthesis for the functionalisation of pyrene at non-K region and nodal positions .

Methods of Application

The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .

Results or Outcomes

This method allows for diverse functionalisation strategies .

6. Application in Environmental Chemistry

Summary of the Application

2,7-Dibromopyrene is used in environmental chemistry for the functionalisation of pyrene at non-K region and nodal positions .

Methods of Application

The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .

Results or Outcomes

This method allows for diverse functionalisation strategies .

Safety And Hazards

When handling 2,7-Dibromopyrene, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Future Directions

2,7-Dibromopyrene is a versatile building block for conjugated materials and can be further applied in molecular electronics . The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .

properties

IUPAC Name

2,7-dibromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTQPXMEWQTTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545084
Record name 2,7-Dibromopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromopyrene

CAS RN

102587-98-4
Record name 2,7-Dibromopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
J Hu, J Hu, Z Zhang, K Shen, Z Liang, H Zhang… - Applied Surface …, 2020 - Elsevier
Ullmann coupling on coinage metals has attracted significant attention in surface chemistry due to its atomic precision of constructing extended covalent nanostructures with …
Number of citations: 19 www.sciencedirect.com
J Hu, Z Liang, H Wang, H Zhang, C Huang, L Xie… - Applied Surface …, 2021 - Elsevier
On-surface Ullmann coupling has attracted intensive attentions recently owing to its uniqueness at the tailor-made fabrication of conjugated nanostructures with high controllability. …
Number of citations: 3 www.sciencedirect.com
J Hu, K Shen, J Hu, H Sun, Q Tian, Zhaofeng… - …, 2019 - Wiley Online Library
Fundamental understanding of the bonding motifs that elaborately mediate the formation of supramolecular nanostructures is essential for the rational design of stable artificial organic …
H Lee, RG Harvey - The Journal of Organic Chemistry, 1986 - ACS Publications
Synthesis of 2,7-dibromopyrene Page 1 J. Org. Chem. 51, 2847-2848 2847 with ethyl acetate and the combined organic layers were washed with water and dried over …
Number of citations: 48 pubs.acs.org
AG Crawford, Z Liu, IAI Mkhalid… - … A European Journal, 2012 - Wiley Online Library
An efficient synthetic route to 2‐ and 2,7‐substituted pyrenes is described. The regiospecific direct CH borylation of pyrene with an iridium‐based catalyst, prepared in situ by the …
K Imai, T Sasaki, J Abe, A Kimoto, Y Tamai, N Nemoto - Polym J, 2009 - researchgate.net
1H and 13C NMR spectra were recorded on a Bruker AVANCE 400F spectrometer in deuterated chloroform (CDCl3) or dimethylsulfoxide [(CD3) 2SO] at ambient temperature. IR …
Number of citations: 12 www.researchgate.net
L Guo, D Cao, J Yun, X Zeng - Sensors and Actuators B: Chemical, 2017 - Elsevier
Currently, it is still a great challenge for highly selective detection of picric acid in the presence of other nitro explosives. In this work, we have synthesized a series of porous luminescent …
Number of citations: 56 www.sciencedirect.com
M Wang, L Guo, D Cao - Science China Chemistry, 2017 - Springer
Two porous organic polymer nanotubes (PNT-2 and PNT-3) were synthesized via Ni-catalyzed Yamamoto reaction, using 2,4,6-tris-(4-bromo-phenyl)-[1,3,5]-triazine (TBT) as one …
Number of citations: 48 link.springer.com
J Hu, Z Liang, K Shen, L Xie, H Zhang, C Huang… - Nano Research, 2021 - Springer
On-surface Ullmann coupling has been intensely utilized for the tailor-made fabrication of conjugated frameworks towards molecular electronics, however, reaction mechanisms are still …
Number of citations: 19 link.springer.com
X Wang, J Wu, H Liu, F Kang, F Yan, Q Zhang - Macromolecules, 2023 - ACS Publications
It is very challenging to realize the polymerization of benzene/polycyclic aromatic hydrocarbons (PAHs) under neutral and mild conditions, although their polymerization could be …
Number of citations: 0 pubs.acs.org

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